molecular formula C13H19F2NS B2759327 [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine CAS No. 1490532-16-5

[1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine

Cat. No.: B2759327
CAS No.: 1490532-16-5
M. Wt: 259.36
InChI Key: VGNLBIZJFSJUKD-UHFFFAOYSA-N
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Description

[1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine: is an organic compound characterized by the presence of a difluorophenyl group, an ethyl group, and an ethylsulfanyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine typically involves multiple steps. One common method starts with the alkylation of 2,4-difluorophenylamine with ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine is unique due to the presence of both an ethylsulfanyl group and an ethyl group on the propan-2-amine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NS/c1-3-16-12(9-17-4-2)7-10-5-6-11(14)8-13(10)15/h5-6,8,12,16H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLBIZJFSJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=C(C=C(C=C1)F)F)CSCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490532-16-5
Record name [1-(2,4-difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine
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